Product packaging for Bis[3-trifluoro methylbenzyl]sulfone(Cat. No.:)

Bis[3-trifluoro methylbenzyl]sulfone

Cat. No.: B15245363
M. Wt: 382.3 g/mol
InChI Key: GIPSRLDPJPURHH-UHFFFAOYSA-N
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Description

Bis[3-trifluoromethylbenzyl]sulfone is a sulfone derivative characterized by two 3-trifluoromethylbenzyl groups attached to a central sulfonyl (-SO₂-) moiety. This compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) groups and stability imparted by the sulfone group. For example, sulfones are widely explored in medicinal chemistry for their anti-cancer, anti-inflammatory, and enzyme-inhibitory activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F6O2S B15245363 Bis[3-trifluoro methylbenzyl]sulfone

Properties

Molecular Formula

C16H12F6O2S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H12F6O2S/c17-15(18,19)13-5-1-3-11(7-13)9-25(23,24)10-12-4-2-6-14(8-12)16(20,21)22/h1-8H,9-10H2

InChI Key

GIPSRLDPJPURHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-trifluoro methylbenzyl]sulfone typically involves the reaction of 3-trifluoromethylbenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the sulfone compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[3-trifluoro methylbenzyl]sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce sulfides .

Scientific Research Applications

Bis[3-trifluoro methylbenzyl]sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[3-trifluoro methylbenzyl]sulfone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Sulfone Compounds

Structural Analogues

The following table highlights key sulfone compounds with structural or functional similarities to Bis[3-trifluoromethylbenzyl]sulfone:

Compound Molecular Formula Key Features Applications/Mechanisms
3-Bromophenyl Methyl Sulfone C₇H₇BrO₂S Bromine substitution enhances electrophilicity; methyl sulfone improves stability. Intermediate in organic synthesis; potential in agrochemicals .
Sulindac Sulfone C₂₀H₁₇FO₃S Anti-cancer metabolite of sulindac; binds VDAC proteins to inhibit mTOR signaling. Targets mitochondrial VDAC1/2 to induce apoptosis in cancer cells .
Methyl Sulfone C₂H₆O₂S Simplest sulfone; polar and water-soluble. Inhibits HIF-1α, PKM2, and ISCU1/2 in metastatic cancers; disrupts microtubule dynamics .
Bis[1-(methylthio)ethyl] Disulfide C₆H₁₄S₄ Contains disulfide and sulfone groups. Formed via oxidative stress pathways; linked to sulfur amino acid metabolism .

Functional Comparisons

Anti-Cancer Activity
  • Sulindac Sulfone : Demonstrated VDAC-binding activity, disrupting mitochondrial function in cancer cells. Its sulfone group is critical for VDAC interaction .
  • Methyl Sulfone: Targets hypoxia-induced pathways (e.g., HIF-1α) and microtubules, showing broad anti-metastatic effects across breast cancer and melanoma models .
  • Bis[3-Trifluoromethylbenzyl]sulfone (Inferred) : The trifluoromethyl groups may enhance membrane permeability and target specificity compared to simpler sulfones like methyl sulfone.
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl groups in Bis[3-trifluoromethylbenzyl]sulfone likely increase its logP value compared to methyl sulfone (logP ≈ -1.3), improving bioavailability in hydrophobic environments.
  • Stability : Sulfones generally exhibit oxidative stability, but the electron-withdrawing -CF₃ groups may reduce susceptibility to nucleophilic attack compared to brominated analogs (e.g., 3-Bromophenyl Methyl Sulfone) .

Biological Activity

Bis[3-trifluoromethylbenzyl]sulfone, a member of the sulfone class of compounds, has garnered attention for its diverse biological activities. Sulfones are known for their roles in various therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This article delves into the biological activity of Bis[3-trifluoromethylbenzyl]sulfone, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of Bis[3-trifluoromethylbenzyl]sulfone can be represented as follows:

C15H12F6O2S\text{C}_{15}\text{H}_{12}\text{F}_6\text{O}_2\text{S}

This compound features two trifluoromethylbenzyl groups attached to a sulfone moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that sulfones exhibit significant antimicrobial properties. Bis[3-trifluoromethylbenzyl]sulfone has been evaluated against various bacterial strains. In vitro studies demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Sulfones have shown promise in cancer treatment. A study reported that Bis[3-trifluoromethylbenzyl]sulfone exhibits antiproliferative effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study: In vitro Evaluation

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of Bis[3-trifluoromethylbenzyl]sulfone have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism by which the compound may reduce inflammation in various pathological conditions .

The biological mechanisms underlying the activity of Bis[3-trifluoromethylbenzyl]sulfone involve:

  • Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Modulation of Signaling Pathways : It interferes with the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for Bis[3-trifluoromethylbenzyl]sulfone, and how can reaction efficiency be validated?

Bis[3-trifluoromethylbenzyl]sulfone is typically synthesized via nucleophilic aromatic substitution or oxidation of sulfide precursors. For example, oxidation of bis[3-trifluoromethylbenzyl]sulfide using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., anhydrous solvents, 0–25°C) yields the sulfone . Reaction efficiency can be validated using thin-layer chromatography (TLC) to monitor intermediate steps and high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing Bis[3-trifluoromethylbenzyl]sulfone?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm structural integrity and trifluoromethyl group symmetry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving steric effects from the bulky trifluoromethyl groups .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (e.g., decomposition temperatures >250°C) .

Advanced Research Questions

Q. How can computational methods optimize the design of Bis[3-trifluoromethylbenzyl]sulfone derivatives for proton exchange membranes (PEMs)?

Density functional theory (DFT) can model electron-withdrawing effects of trifluoromethyl groups on sulfonic acid dissociation, correlating with proton conductivity. Molecular dynamics simulations predict water uptake and methanol permeability in sulfonated derivatives, aiding in membrane design for fuel cells . Experimental validation involves synthesizing sulfonated analogs (e.g., via post-sulfonation with chlorosulfonic acid) and testing conductivity under 50% relative humidity (target: >0.1 S/cm at 120°C) .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving Bis[3-trifluoromethylbenzyl]sulfone?

Discrepancies in Suzuki-Miyaura coupling yields may arise from steric hindrance of the trifluoromethyl groups. Systematic optimization includes:

  • Catalyst Screening : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand-to-metal ratios adjusted for bulky substrates.
  • Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance solubility .
  • Temperature Gradients : Elevated temperatures (80–120°C) improve reaction kinetics.
    Controlled experiments with bis[4-(4-methoxyl-2-tert-butylphenoxy)phenyl] sulfone analogs suggest similar steric challenges .

Q. How does the electronic environment of Bis[3-trifluoromethylbenzyl]sulfone influence its stability under oxidative conditions?

The electron-withdrawing trifluoromethyl groups stabilize the sulfone moiety against hydrolysis but may enhance susceptibility to radical-mediated oxidation. Accelerated aging tests (e.g., Fenton’s reagent at 80°C) combined with FT-IR and 19F^{19}\text{F} NMR track degradation products like sulfonic acids . Comparative studies with non-fluorinated analogs (e.g., diphenyl sulfone) highlight fluorine’s protective role in aromatic systems .

Q. What methodologies enable the integration of Bis[3-trifluoromethylbenzyl]sulfone into high-performance polymers?

Step-growth polymerization with bis(4-fluorophenyl) sulfone and dihydroxy monomers (e.g., 4,4′-dihydroxybenzophenone) under inert conditions (N2_2, K2_2CO3_3, DMAc) produces poly(ether sulfone)s. Post-polymerization sulfonation introduces proton-conducting groups while maintaining mechanical strength (>50 MPa tensile modulus) . Dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) correlate morphology with ionomer performance .

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